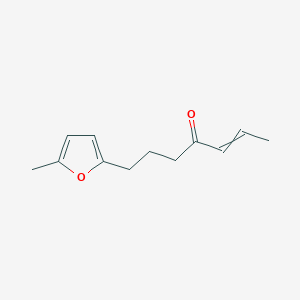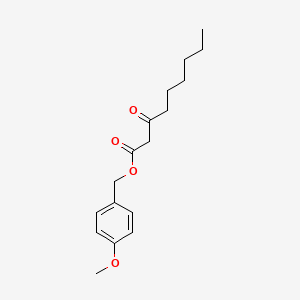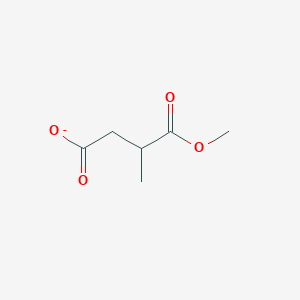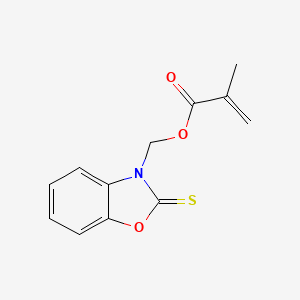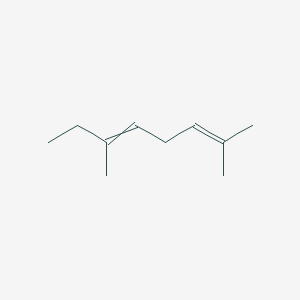
4-(1H-Pentazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pentazol-1-yl)phenol is an organic compound that features a phenol group attached to a pentazole ring The phenol group consists of a hydroxyl group (-OH) bonded to a benzene ring, while the pentazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pentazol-1-yl)phenol typically involves the formation of the pentazole ring followed by its attachment to the phenol group. One common method involves the reaction of phenol with a suitable pentazole precursor under specific conditions. For example, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Pentazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Applications De Recherche Scientifique
4-(1H-Pentazol-1-yl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(1H-Pentazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, the phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The pentazole ring may also interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pentazole ring.
4-(1H-Pyrazol-1-yl)phenol: Features a pyrazole ring in place of the pentazole ring.
4-(1H-Triazol-1-yl)phenol: Has a triazole ring instead of a pentazole ring.
Uniqueness
4-(1H-Pentazol-1-yl)phenol is unique due to the presence of the pentazole ring, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
120089-55-6 |
|---|---|
Formule moléculaire |
C6H5N5O |
Poids moléculaire |
163.14 g/mol |
Nom IUPAC |
4-(pentazol-1-yl)phenol |
InChI |
InChI=1S/C6H5N5O/c12-6-3-1-5(2-4-6)11-9-7-8-10-11/h1-4,12H |
Clé InChI |
CGPNKUBKCFFUHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2N=NN=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


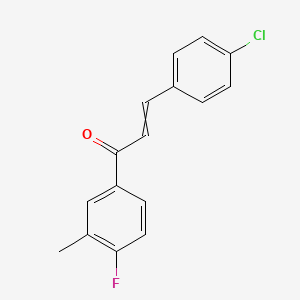
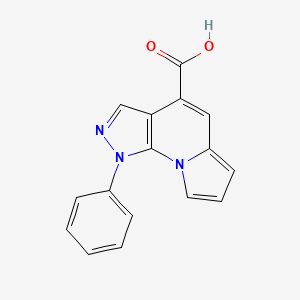

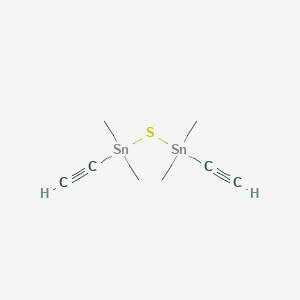
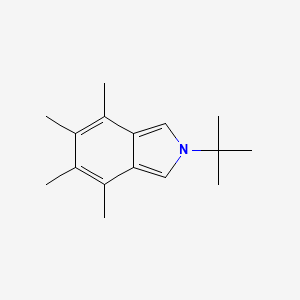
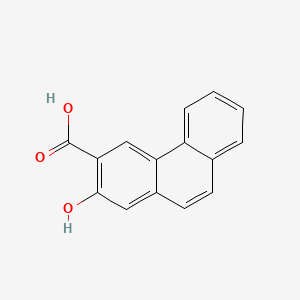
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
